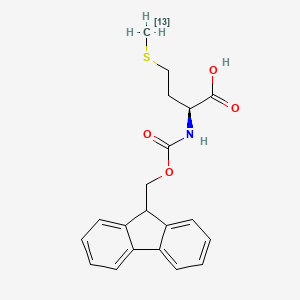
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions . The compound also contains a methylsulfanyl group, which can influence its reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate . The methylsulfanyl group can be introduced through a substitution reaction using a suitable thiol reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids with the Fmoc group and other protecting groups, allowing for the rapid production of peptides and amino acid derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Reduction: The Fmoc group can be removed through a reduction reaction using a base such as piperidine.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Piperidine
Substitution: Thiol reagents, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Deprotected amino acids
Substitution: Substituted amino acids with various functional groups
Wissenschaftliche Forschungsanwendungen
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions . The methylsulfanyl group can influence the reactivity and properties of the compound, potentially affecting its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid
- (2S)-2-(tert-butoxycarbonylamino)-4-methylsulfanylbutanoic acid
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylsulfanyl)butanoic acid
Uniqueness
The presence of the (113C)methylsulfanyl group in (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid distinguishes it from other similar compounds. This unique feature can influence its reactivity and properties, making it a valuable compound for specific applications in peptide synthesis and other research areas .
Eigenschaften
Molekularformel |
C20H21NO4S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(113C)methylsulfanylbutanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1 |
InChI-Schlüssel |
BUBGAUHBELNDEW-YKRNYQSXSA-N |
Isomerische SMILES |
[13CH3]SCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate](/img/structure/B14084341.png)
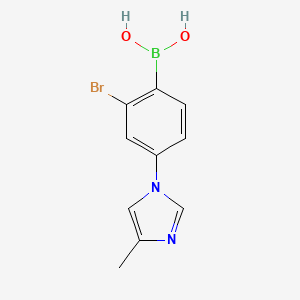
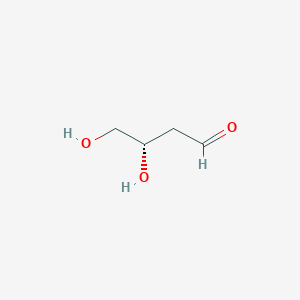
![2-[2-(2-Hydroxyethoxy)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084355.png)

![7,11,14-Trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one](/img/structure/B14084362.png)
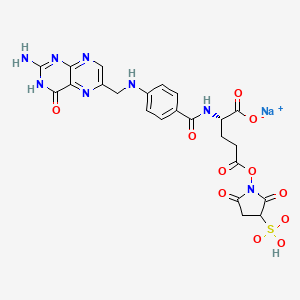

![9-(5-Methyl-1,2-oxazol-3-yl)-8-[3-(propan-2-yloxy)phenyl]-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14084387.png)
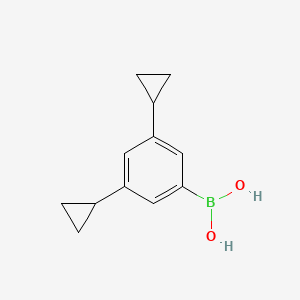

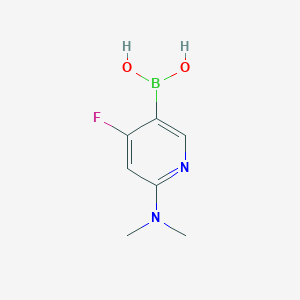
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
